3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile
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Description
“3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile” is a chemical compound that belongs to the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of this family, which displays a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative methodology reported involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C15H18N2. The structure is based on the 8-azabicyclo[3.2.1]octane scaffold, which is a nitrogenous bicyclic structure .Chemical Reactions Analysis
The synthesis of “this compound” involves complex chemical reactions. One of the key steps in the synthesis is the enantioselective construction of an acyclic starting material . Another important step is the stereocontrolled formation of the bicyclic scaffold .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 226.323. More detailed physical and chemical properties are not available in the current resources.Future Directions
The future directions for the research and development of “3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile” and similar compounds could involve further exploration of their biological activities and potential applications. The development of more efficient and stereoselective synthesis methods could also be a focus of future research .
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.2.1]octane-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-8-15-13-6-7-14(15)11-17(10-13)9-12-4-2-1-3-5-12/h1-5,13-15H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIQIRBEEJPFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C2C#N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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